molecular formula C11H14F2O4 B13582890 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid

Cat. No.: B13582890
M. Wt: 248.22 g/mol
InChI Key: HEKCAHNGFSSPFV-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-(methoxycarbonyl)spiro[25]octane-6-carboxylic acid is a chemical compound with the molecular formula C11H14F2O4 It is characterized by the presence of a spirocyclic structure, which is a unique feature in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the difluoro group: This can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols.

Scientific Research Applications

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique spirocyclic structure makes it a potential candidate for the development of new materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of spirocyclic compounds with biological systems.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoro group can enhance the compound’s binding affinity and selectivity, while the spirocyclic structure can provide stability and rigidity to the molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1-Difluorospiro[2.5]octane-6-carboxylic acid: This compound is similar in structure but lacks the methoxycarbonyl group.

    Spiro[2.5]octane-6-carboxylic acid: This compound lacks both the difluoro and methoxycarbonyl groups.

Uniqueness

1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid is unique due to the presence of both the difluoro and methoxycarbonyl groups, which can significantly influence its chemical properties and reactivity. The spirocyclic structure also adds to its uniqueness, providing a rigid and stable framework that can be advantageous in various applications.

Properties

Molecular Formula

C11H14F2O4

Molecular Weight

248.22 g/mol

IUPAC Name

2,2-difluoro-1-methoxycarbonylspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C11H14F2O4/c1-17-9(16)7-10(11(7,12)13)4-2-6(3-5-10)8(14)15/h6-7H,2-5H2,1H3,(H,14,15)

InChI Key

HEKCAHNGFSSPFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(C1(F)F)CCC(CC2)C(=O)O

Origin of Product

United States

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